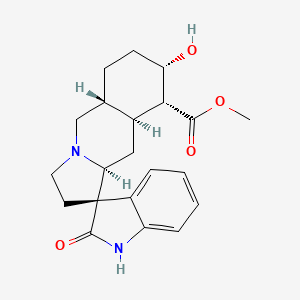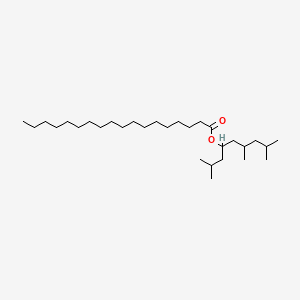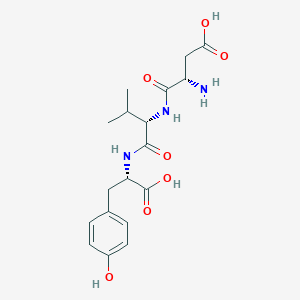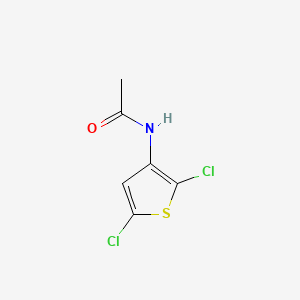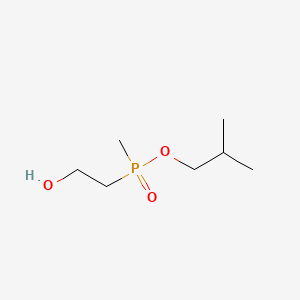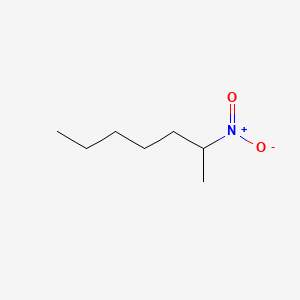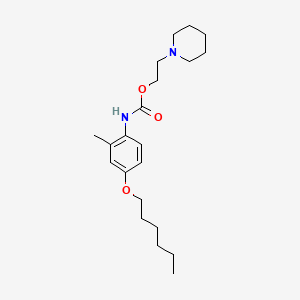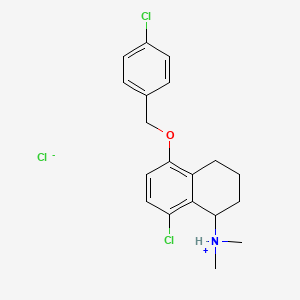![molecular formula C24H24 B13765126 7,12-Dipropylbenzo[a]anthracene CAS No. 6321-75-1](/img/structure/B13765126.png)
7,12-Dipropylbenzo[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12-Dipropylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the benzo[a]anthracene family These compounds are characterized by their fused ring structures, which contribute to their stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dipropylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzo[a]anthracene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the selective formation of the dipropylated product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process would require optimization of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7,12-Dipropylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Nitro or sulfonated derivatives.
Applications De Recherche Scientifique
7,12-Dipropylbenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are often investigated for their electronic and photophysical properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research into its biological activity can provide insights into the mechanisms of chemical carcinogenesis and aid in the development of therapeutic agents.
Industry: It may be used in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 7,12-Dipropylbenzo[a]anthracene exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, causing structural distortions and potentially leading to mutations. It may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, with pathways involving oxidative stress and DNA damage response mechanisms.
Comparaison Avec Des Composés Similaires
- 7,12-Dimethylbenzo[a]anthracene
- Benzo[a]pyrene
- Chrysene
- 9,10-Dimethylanthracene
Comparison: 7,12-Dipropylbenzo[a]anthracene is unique due to its specific alkyl substituents, which influence its chemical reactivity and biological activity. Compared to 7,12-Dimethylbenzo[a]anthracene, the propyl groups may confer different steric and electronic effects, potentially altering its interaction with biological targets and its overall toxicity. The comparison with other PAHs like benzo[a]pyrene and chrysene highlights the diversity in structure-activity relationships within this class of compounds.
Propriétés
Numéro CAS |
6321-75-1 |
|---|---|
Formule moléculaire |
C24H24 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
7,12-dipropylbenzo[a]anthracene |
InChI |
InChI=1S/C24H24/c1-3-9-19-20-13-7-8-14-21(20)22(10-4-2)24-18-12-6-5-11-17(18)15-16-23(19)24/h5-8,11-16H,3-4,9-10H2,1-2H3 |
Clé InChI |
OAMVADPEJQOJMX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


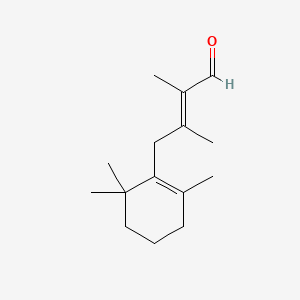
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
